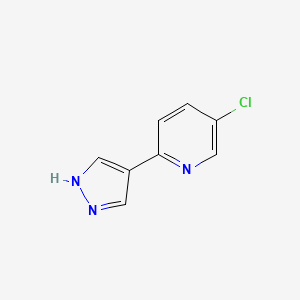![molecular formula C14H25NO2 B13595820 tert-Butyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13595820.png)
tert-Butyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate: is a bicyclic compound that features a tert-butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic ketone, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: The major product would be the corresponding carboxylic acid.
Reduction: The major product would be the corresponding alcohol.
Substitution: The major product would be the substituted ester.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-Butyl 5-isopropyl-3-azabicyclo[311]heptane-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its bicyclic structure, which can mimic natural substrates or inhibitors.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure allows for modifications that can lead to the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites or binding pockets, where it can either inhibit or activate biological processes. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
- tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
Uniqueness: tert-Butyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the isopropyl group and the tert-butyl ester makes it more hydrophobic and potentially more stable under certain conditions compared to its analogs.
This detailed article provides a comprehensive overview of tert-Butyl 5-isopropyl-3-azabicyclo[311]heptane-1-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C14H25NO2 |
|---|---|
Molekulargewicht |
239.35 g/mol |
IUPAC-Name |
tert-butyl 5-propan-2-yl-3-azabicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C14H25NO2/c1-10(2)13-6-14(7-13,9-15-8-13)11(16)17-12(3,4)5/h10,15H,6-9H2,1-5H3 |
InChI-Schlüssel |
SRQIDDRZWOHTFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C12CC(C1)(CNC2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-olhydrochloride](/img/structure/B13595740.png)
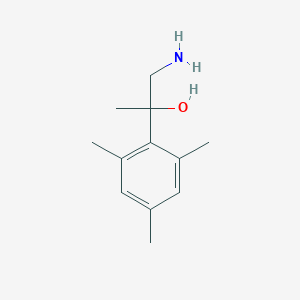
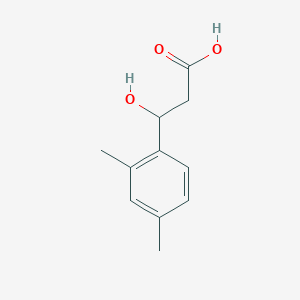
![4-(3-aminopropoxy)-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide hydrochloride](/img/structure/B13595765.png)

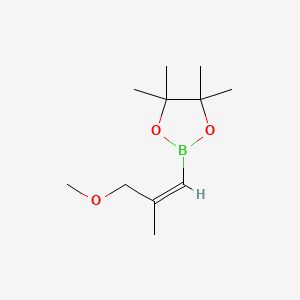
![4-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacidhydrochloride](/img/structure/B13595795.png)
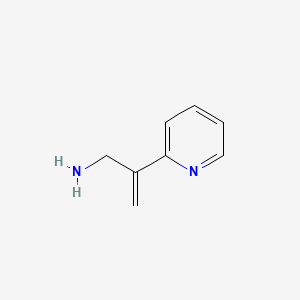

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-7-carboxylicacid](/img/structure/B13595813.png)

